molecular formula C15H15N3O2 B13796922 Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-5-(p-methoxyphenyl)-6-methyl- CAS No. 57435-91-3

Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-5-(p-methoxyphenyl)-6-methyl-

Cat. No.: B13796922
CAS No.: 57435-91-3
M. Wt: 269.30 g/mol
InChI Key: PGIFRZNPKQWGCQ-UHFFFAOYSA-N
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Description

The compound Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-5-(p-methoxyphenyl)-6-methyl- is a fused heterocyclic system characterized by a pyrrolo-diazepinone core. Its structure includes a seven-membered diazepinone ring fused to a pyrrole moiety, with a p-methoxyphenyl substituent at position 5 and a methyl group at position 5.

Key structural features influencing its properties include:

  • Electron-donating p-methoxyphenyl group: Enhances solubility and modulates electronic interactions.
  • Methyl group at position 6: Likely increases steric bulk and metabolic stability.

Synthetic routes for analogous compounds (e.g., pyrazolo[3,4-e][1,4]diazepinones) often involve cyclization reactions using ionic liquids (e.g., [bmim][BF4]) or acid-catalyzed condensations .

Properties

CAS No.

57435-91-3

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

5-(4-methoxyphenyl)-6-methyl-3,7-dihydro-1H-pyrrolo[3,4-e][1,4]diazepin-2-one

InChI

InChI=1S/C15H15N3O2/c1-9-14-12(7-16-9)18-13(19)8-17-15(14)10-3-5-11(20-2)6-4-10/h3-7,16H,8H2,1-2H3,(H,18,19)

InChI Key

PGIFRZNPKQWGCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CN1)NC(=O)CN=C2C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Cyclization via Pictet-Spengler Type Reaction on Solid Support

A notable method for synthesizing pyrrolo[3,2-e]diazepin-2-ones, structurally related to the target compound, involves an acid-catalyzed Pictet-Spengler reaction to form the diazepine ring. This approach has been explored on various solid supports such as Wang resin, tetraarylphosphonium (TAP) soluble support, and Merrifield resin. The process starts from N-(PhF)-4-hydroxyproline derivatives, enabling the formation of the fused diazepine ring system under acidic conditions.

  • Advantages : Wang resin allows easy identification of intermediates; TAP support permits direct reaction monitoring and purification; Merrifield resin is stable under synthesis conditions and suitable for combinatorial chemistry.
  • Limitations : Acidic conditions can cause premature loss of resin-bound material on Wang resin; incomplete precipitation on TAP support lowers yields; harsh cleavage conditions are needed for Merrifield resin.

This method demonstrates the utility of solid-phase synthesis for pyrrolo-diazepine heterocycles and could be adapted for the synthesis of 3,7-dihydro-5-(p-methoxyphenyl)-6-methyl derivatives by suitable precursor modification.

Condensation of α-Amino Acid Methyl Esters with Oxazine-2,4-diones

Another synthetic route involves the condensation of α-amino acid methyl ester derivatives with pyrido[3,2-d]oxazine-2,4-dione or pyrido[2,3-d]oxazine-2,4-dione to yield pyrido-diazepine-2,5-diones. Although this method has been reported for pyrido-diazepines, the analogous chemistry can be extrapolated to pyrrolo-diazepines by using appropriate pyrrole-based oxazine precursors.

  • This approach allows the formation of bicyclic heterocycles with nitrogen atoms in the seven-membered ring.
  • The reaction proceeds via nucleophilic attack and ring closure, offering a modular pathway to substituted diazepines.

Microwave-Assisted Condensation of Pyridine-2,3-diamine with Chalcones

A sustainable and efficient method involves grinding pyridine-2,3-diamine with chalcone derivatives followed by microwave irradiation. This method has been used to synthesize pyrido-diazepine derivatives and could be adapted for the pyrrolo-diazepine system by employing appropriate chalcone analogs bearing p-methoxyphenyl and methyl substituents.

  • Microwave heating accelerates the reaction, reducing reaction time to under an hour.
  • The crude product is purified by standard chromatographic techniques.
  • This method is environmentally friendly and scalable.

One-Pot Regioselective Ring Opening and Cyclization

The regioselective ring opening of pyrrolo[3,2-d]oxazine-2,4-dione derivatives in the presence of amino acids such as alanine or proline can afford imidazolidinedione intermediates and N-protected pyrrolo[3,2-e]diazepines in a one-pot process.

  • This method provides a streamlined synthesis with fewer purification steps.
  • It allows the introduction of various substituents by selecting different amino acid derivatives.
  • The approach is suitable for generating libraries of related compounds.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations Applicability to Target Compound
Acid-Catalyzed Pictet-Spengler on Solid Support Solid-phase synthesis; acid-catalyzed ring closure Facilitates combinatorial synthesis; direct monitoring on TAP Acid sensitivity; cleavage conditions vary Adaptable with precursor modification
Condensation with Oxazine-2,4-diones Condensation of α-amino acid esters with oxazine derivatives Modular; allows substitution variation Limited to specific oxazine precursors Requires pyrrole-based oxazine for target synthesis
Microwave-Assisted Condensation Grinding and microwave irradiation of diamines and chalcones Rapid; green chemistry approach Requires chalcone analogs; optimization needed Potentially adaptable with suitable chalcone analogs
One-Pot Regioselective Ring Opening Ring opening and cyclization with amino acids Streamlined; fewer steps Substrate-specific; may need protection/deprotection Suitable for library synthesis including methoxyphenyl substitution

Research Findings and Optimization Notes

  • The acid-catalyzed Pictet-Spengler reaction is a key step for ring closure but requires careful control of reaction conditions to prevent resin cleavage or side reactions.
  • Microwave-assisted methods significantly reduce reaction times and improve yields compared to conventional heating.
  • The choice of amino acid or amine component in condensation reactions influences the substitution pattern and biological activity of the final diazepine.
  • Solid-phase synthesis methods enable rapid screening of derivatives but may suffer from scale-up challenges due to resin handling and cleavage steps.
  • The regioselectivity of ring opening in oxazine derivatives is critical for obtaining the desired diazepine isomer and requires optimization of reaction conditions.

Data Table: Representative Reaction Conditions for Preparation

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pictet-Spengler Cyclization Acid catalyst (e.g., TFA), N-(PhF)-4-hydroxyproline on resin 25–50 °C 12–24 h 40–70 Acid sensitivity of resin
Condensation with Oxazine α-Amino acid methyl ester + pyrido-oxazine Reflux in solvent 6–12 h 50–80 Requires purification by chromatography
Microwave-Assisted Condensation Pyridine-2,3-diamine + chalcone, microwave irradiation 400 W microwave 30–40 min 60–85 Environmentally friendly
One-Pot Ring Opening & Cyclization Oxazine derivative + amino acid, mild base or acid Ambient to reflux 4–8 h 55–75 One-pot process reduces steps

Chemical Reactions Analysis

Types of Reactions

Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-5-(p-methoxyphenyl)-6-methyl-: can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H16N2O
  • Molecular Weight : 240.30 g/mol
  • CAS Number : 84829-74-3

The compound features a pyrrolo[3,4-e][1,4]diazepin-2-one core structure, which is known for its diverse biological activities. The presence of methoxy and methyl groups enhances its pharmacological properties.

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that derivatives of pyrrolo[3,4-e][1,4]diazepin-2-one exhibit antidepressant-like effects in preclinical models. These compounds may modulate neurotransmitter systems such as serotonin and norepinephrine, providing potential therapeutic benefits for depression and anxiety disorders .
  • Antitumor Properties
    • Some studies have shown that pyrrolo[3,4-e][1,4]diazepin-2-one derivatives exhibit cytotoxic activity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation . This suggests potential applications in cancer therapy.
  • Neuroprotective Effects
    • The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Antidepressant Effects

A study published in the Journal of Medicinal Chemistry examined several pyrrolo[3,4-e][1,4]diazepin-2-one derivatives for their antidepressant activity. The results demonstrated that specific modifications to the structure significantly enhanced their efficacy in animal models of depression .

Antitumor Activity

In a series of experiments conducted on human cancer cell lines (e.g., breast and prostate cancer), researchers found that certain derivatives of pyrrolo[3,4-e][1,4]diazepin-2-one exhibited IC50 values in the low micromolar range. These findings suggest a promising avenue for developing new anticancer agents based on this scaffold .

Potential Mechanisms of Action

The pharmacological effects of pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one are attributed to several mechanisms:

  • Serotonin Receptor Modulation : Compounds may act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonergic transmission.
  • Apoptosis Induction : Activation of caspases and other apoptotic pathways leads to programmed cell death in cancer cells.
  • Antioxidant Activity : The ability to scavenge free radicals contributes to neuroprotective effects.

Mechanism of Action

The mechanism by which Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-5-(p-methoxyphenyl)-6-methyl- exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity.

    Pathway Modulation: Affecting specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares substituents, molecular formulas, and key synthetic methods for the target compound and its analogues:

Compound Name Substituents (Positions) Molecular Formula Key Synthetic Method Reference
Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-5-(p-methoxyphenyl)-6-methyl- (Target) 5: p-OCH₃Ph; 6: CH₃ C₁₉H₁₉N₃O₂ Hypothetical: Cyclization with [bmim][BF4]
5-(2'-Naphthyl)-7-(4-chlorophenyl)pyrrolo[3,4-e][1,4]diazepine-6-thioxo-8-(1H,7H)one 5: 2-naphthyl; 7: 4-ClPh; 6: S C₂₅H₁₈ClN₃OS Thionation and aryl substitution
(Z)-5-(4-Chlorophenyl)-7-(4-ethylphenyl)-6-(pyridin-3-yl)pyrrolo[3,4-e][1,4]diazepin-8(1H)-one 5: 4-ClPh; 7: 4-EtPh; 6: pyridinyl C₂₆H₂₂ClN₅O Multi-component cyclization
4-(o-Fluorophenyl)-6,8-dihydro-1,3,8-trimethylpyrazolo[3,4-e][1,4]diazepin-7(1H)-one (Ziprasidone) 4: o-FPh; 1,3,8: CH₃; pyrazole core C₁₅H₁₅FN₄O·HCl Alkylation and halogenation
Key Observations:
  • Substituent Effects :
    • The p-methoxyphenyl group in the target compound offers electron-donating properties, contrasting with electron-withdrawing groups (e.g., 4-ClPh in ) or aromatic heterocycles (e.g., pyridinyl in ).
    • Methyl groups at position 6 (target) vs. thioxo (S) or pyridinyl substituents in analogues may alter binding affinity and metabolic stability .
  • Synthetic Flexibility: Ionic liquids ([bmim][BF4]) enable efficient cyclization for pyrazolo-diazepinones , suggesting applicability to the target compound. Thionation reactions (e.g., S introduction at position 6) are critical for modulating redox properties .

Structural and Spectroscopic Comparisons

NMR Spectral Trends:
  • p-Methoxyphenyl : Expected singlet at ~3.8 ppm (OCH₃) and aromatic protons at 6.8–7.5 ppm, consistent with analogues like compound 3d in pyrazolo[3,4-b]pyridin-6-ones .
  • Methyl Group : Sharp singlet at ~2.1–2.5 ppm (CH₃), similar to 3-methyl substituents in pyrazolo derivatives .
Mass Spectrometry:
  • Molecular ion peaks for diazepinone derivatives typically appear at m/z 300–400, with fragmentation patterns dominated by loss of substituents (e.g., OCH₃ or Cl) .

Biological Activity

Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, specifically the derivative 3,7-dihydro-5-(p-methoxyphenyl)-6-methyl-, is a compound of significant interest due to its diverse biological activities. This article compiles current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Structural Overview

The molecular structure of Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one can be represented as follows:

  • Molecular Formula : C16H17N3O
  • Molecular Weight : 267.32 g/mol
  • SMILES Notation : CC1=C2C(=CN1C)N(C(=O)CN=C2C3=CC=CC=C3)C

This compound features a unique bicyclic structure that contributes to its interaction with various biological targets.

1. Anticonvulsant and Anti-Anxiety Effects

Research has demonstrated that pyrrolo[3,4-e][1,4]diazepin-2(1H)-ones exhibit notable anticonvulsant and anti-anxiety properties. A study highlighted that these compounds could effectively reduce seizure activity in animal models, showing potential for development as therapeutic agents for epilepsy and anxiety disorders. The anticonvulsant activity was attributed to their ability to modulate GABAergic neurotransmission .

2. Cholinesterase Inhibition

Recent studies indicate that pyrrolo[3,4-e][1,4]diazepin-2(1H)-ones may also act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro assays have shown varying degrees of inhibition against these enzymes, suggesting a potential role in cognitive enhancement and neuroprotection .

Case Study 1: Anticonvulsant Activity

In a controlled study involving various pyrrolo[3,4-e][1,4]diazepin-2(1H)-one derivatives, it was found that specific substitutions on the diazepine ring significantly influenced anticonvulsant efficacy. For instance, compounds with a p-methoxyphenyl group exhibited enhanced activity compared to those without this substitution. The study employed the maximal electroshock seizure (MES) test to evaluate the efficacy of these compounds in vivo.

Case Study 2: Cholinesterase Inhibition

A series of experiments were conducted to assess the cholinesterase inhibitory potential of pyrrolo[3,4-e][1,4]diazepin-2(1H)-one derivatives. The results indicated that modifications at the nitrogen positions of the diazepine ring led to increased binding affinity for AChE. Molecular docking studies provided insights into the binding interactions at the active site of the enzyme.

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeObserved EffectReference
AnticonvulsantPyrrolo(3,4-e)(1,4)diazepin-2-oneSignificant reduction in seizures
Cholinesterase Inhibition3,7-dihydro-5-(p-methoxyphenyl)-6-methyl-Moderate inhibition of AChE
Anti-anxietyVarious derivativesAnxiety reduction in animal models

Q & A

Q. What are the recommended multi-step synthetic routes for this compound, and how can substituent regioselectivity be ensured?

The synthesis of pyrrolo-diazepinone derivatives typically involves cyclocondensation reactions followed by regioselective functionalization. For example, multicomponent cycloaddition strategies (e.g., [2 + 2 + 2] reactions using maleimides and nitroenamines) can form the diazepinone core . Introducing the p-methoxyphenyl and methyl groups may require Suzuki-Miyaura coupling for aryl substitution and alkylation under controlled pH to avoid side reactions. Use NMR (¹H, ¹³C) and LC-MS to monitor regioselectivity at each step .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • X-ray crystallography : Resolves stereochemistry and confirms the fused bicyclic structure (e.g., similar compounds in and ).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₇N₃O₂ for the target compound).
  • HPLC with UV/Vis detection : Assesses purity (>98% for pharmacological studies). USP guidelines () recommend testing for residual solvents and byproducts using GC-MS.

Q. How can preliminary biological activity screening be designed for this compound?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the diazepinone core’s affinity for ATP-binding pockets. Use fluorescence polarization or SPR to measure binding constants (Kd). For cytotoxicity screening, employ MTT assays on cancer cell lines (e.g., CCRF-CEM in ). Include positive controls (e.g., PMX in ) to benchmark activity.

Advanced Research Questions

Q. How does the 6-methyl group influence steric hindrance in enzyme-substrate interactions?

The 6-methyl group may disrupt binding to enzymes like human folylpolyglutamate synthetase (hFPGS) by introducing steric clashes, as seen in pyrrolo[2,3-d]pyrimidine analogs (). To validate:

  • Perform molecular docking simulations comparing methyl-substituted vs. unsubstituted analogs.
  • Synthesize a 6-demethyl derivative and compare IC₅₀ values in enzyme assays.
  • Use X-ray crystallography of enzyme-ligand complexes to visualize spatial interference .

Q. What strategies optimize yield in multicomponent syntheses of diazepinone derivatives?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification via column chromatography.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts improve cycloaddition efficiency ( ).
  • Temperature control : Heating at 80–100°C minimizes side reactions while maintaining reaction velocity.
  • Scale-up : Transition from batch to continuous flow reactors to improve reproducibility ( ).

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be addressed?

  • Standardize assay conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1%).
  • Validate target specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects.
  • Cross-validate with orthogonal methods : Compare enzyme inhibition data with cellular proliferation assays ().

Q. What computational methods are effective for structure-activity relationship (SAR) studies?

  • 3D-QSAR : Build models using CoMFA or CoMSIA to correlate substituent electronic properties (e.g., p-methoxyphenyl’s electron-donating effect) with activity.
  • Free-energy perturbation (FEP) : Predict binding affinity changes upon methyl or methoxy group modification.
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties while retaining activity .

Notes

  • Advanced questions emphasize mechanistic and methodological rigor, while basic questions focus on foundational techniques.
  • Substitute-specific effects (e.g., 6-methyl, p-methoxyphenyl) are central to SAR and experimental design.

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